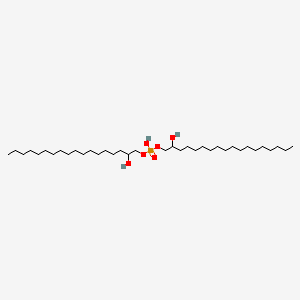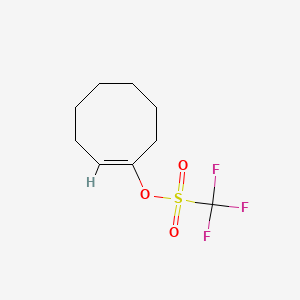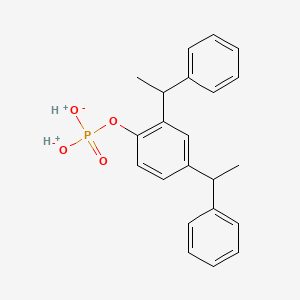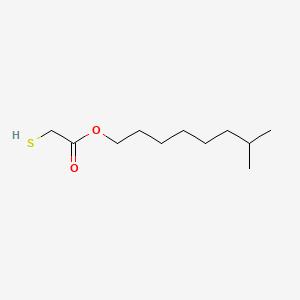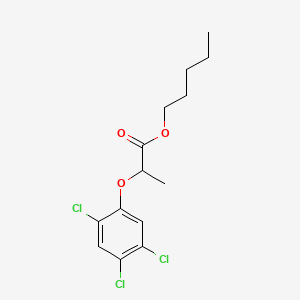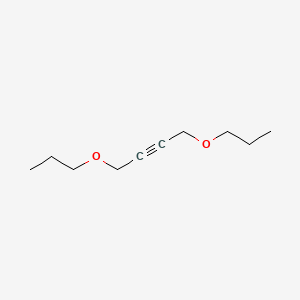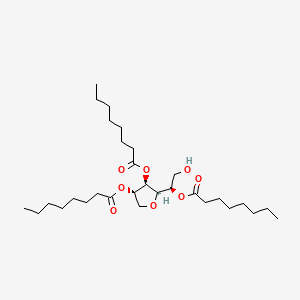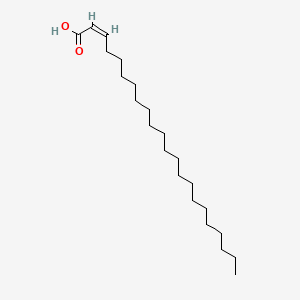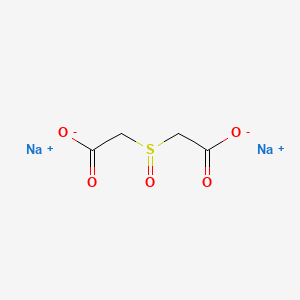
Disodium 2,2'-sulphinylbisacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 2,2’-sulphinylbisacetate is a chemical compound with the molecular formula C4H4Na2O5S. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of two sodium ions, a sulphinyl group, and two acetate groups, making it a versatile reagent in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of disodium 2,2’-sulphinylbisacetate typically involves the reaction of 2,2’-sulphinylbisacetic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where the acid is neutralized by the base, resulting in the formation of the disodium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure complete neutralization and high yield.
Industrial Production Methods: In industrial settings, the production of disodium 2,2’-sulphinylbisacetate is scaled up by using large reactors and continuous flow processes. The raw materials, 2,2’-sulphinylbisacetic acid and sodium hydroxide, are fed into the reactor in a controlled manner. The reaction mixture is continuously stirred and monitored for pH and temperature. The product is then purified through crystallization or filtration to obtain the pure disodium salt.
Analyse Des Réactions Chimiques
Types of Reactions: Disodium 2,2’-sulphinylbisacetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce thiol compounds. Substitution reactions can result in the formation of various substituted acetates.
Applications De Recherche Scientifique
Disodium 2,2’-sulphinylbisacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfone and sulfoxide compounds.
Biology: The compound is utilized in biochemical assays and as a buffer component in various biological experiments.
Industry: Disodium 2,2’-sulphinylbisacetate is employed in the manufacturing of specialty chemicals and as a stabilizer in polymer production.
Mécanisme D'action
The mechanism of action of disodium 2,2’-sulphinylbisacetate involves its ability to participate in redox reactions and form stable complexes with various substrates. The sulphinyl group acts as a nucleophile or electrophile, depending on the reaction conditions, allowing the compound to interact with different molecular targets. These interactions can modulate biochemical pathways and influence the activity of enzymes and other proteins.
Comparaison Avec Des Composés Similaires
- Disodium 2,2’-sulfinylbispropionate
- Disodium 2,2’-sulfinylbisbutyrate
- Disodium 2,2’-sulfinylbisvalerate
Propriétés
Numéro CAS |
40735-73-7 |
|---|---|
Formule moléculaire |
C4H4Na2O5S |
Poids moléculaire |
210.12 g/mol |
Nom IUPAC |
disodium;2-(carboxylatomethylsulfinyl)acetate |
InChI |
InChI=1S/C4H6O5S.2Na/c5-3(6)1-10(9)2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;/q;2*+1/p-2 |
Clé InChI |
RODVMCZULATFDE-UHFFFAOYSA-L |
SMILES canonique |
C(C(=O)[O-])S(=O)CC(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



